molecular formula C24H26ClN3O5S2 B3535856 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

Cat. No. B3535856
M. Wt: 536.1 g/mol
InChI Key: KBCGYQLJOJHFPY-UHFFFAOYSA-N
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Description

The compound “N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide” is a complex organic molecule. It contains several functional groups including a sulfonyl group, an amide group, and a chlorophenyl group. These groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group could potentially be introduced via a sulfonation reaction . The amide group could be formed through a reaction with an amine and a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the sulfonyl and amide groups could potentially make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the specific context in which it is used .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific physical and chemical properties, as well as the results of any biological testing .

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O5S2/c1-17-8-11-22(14-18(17)2)28(35(32,33)23-12-9-19(25)10-13-23)16-24(29)26-20-6-5-7-21(15-20)27(3)34(4,30)31/h5-15H,16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCGYQLJOJHFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

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